

Application Notes and Protocols for SM19712

Free Acid In Vivo Experiments

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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B1681017

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These application notes provide a comprehensive overview of the in vivo experimental use of **SM19712 free acid**, a potent and selective endothelin-converting enzyme (ECE) inhibitor. The provided protocols are based on preclinical studies investigating its therapeutic potential, particularly in the context of ischemic acute renal failure.

Mechanism of Action

SM19712 is a nonpeptidic inhibitor of endothelin-converting enzyme (ECE). ECE is a key enzyme in the endothelin (ET) signaling pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (Big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively reduces the production of mature ET-1, thereby mitigating its downstream pathological effects, which include vasoconstriction, inflammation, and cellular proliferation.

Endothelin-Converting Enzyme (ECE) Inhibition Signaling Pathway

Caption: Signaling pathway of Endothelin-1 (ET-1) production and the inhibitory action of SM19712.

In Vivo Experimental Protocol: Ischemic Acute Renal Failure Model in Rats

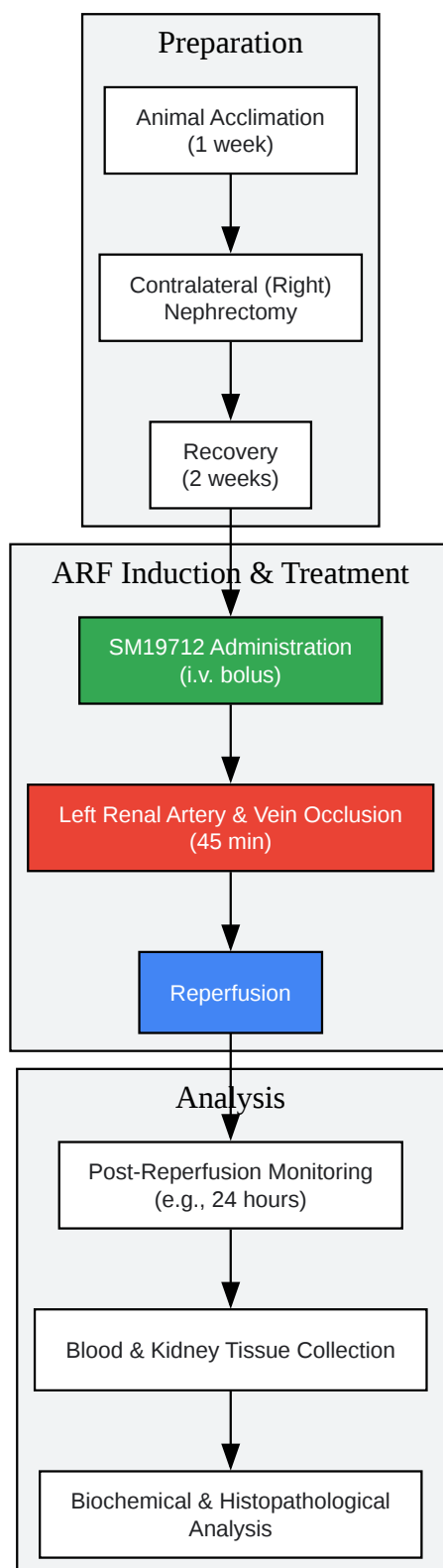
This protocol details an in vivo experiment to evaluate the protective effects of SM19712 in a rat model of ischemic acute renal failure.

I. Animal Model

- Species: Male Sprague-Dawley rats
- Weight: 200-250 g
- Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard laboratory chow and water.

II. Experimental Design

The experiment consists of inducing acute renal failure (ARF) by ischemia/reperfusion injury. SM19712 is administered prior to the ischemic event.



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